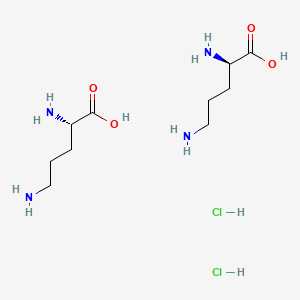
Ornithine--hydrogen chloride (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ornithine–hydrogen chloride (2/1) is a compound formed by the combination of ornithine, a non-proteinogenic α-amino acid, and hydrogen chloride. Ornithine plays a crucial role in the urea cycle, which is essential for the detoxification of ammonia in the body . This compound is often used in various scientific and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ornithine can be synthesized from L-glutamate in bacteria such as Escherichia coli . The preparation of ornithine–hydrogen chloride involves the reaction of ornithine with hydrochloric acid under controlled conditions to form the hydrochloride salt.
Industrial Production Methods: Industrial production of ornithine often involves microbial fermentation using genetically engineered strains of Corynebacterium glutamicum . This method is sustainable and environmentally friendly, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Ornithine–hydrogen chloride undergoes various chemical reactions, including:
Oxidation: Ornithine can be oxidized to form glutamate.
Reduction: Ornithine can be reduced to form polyamines such as putrescine.
Substitution: Ornithine can participate in substitution reactions to form derivatives like citrulline.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like carbamoyl phosphate are used in the urea cycle.
Major Products:
Oxidation: Glutamate
Reduction: Putrescine
Substitution: Citrulline
Wissenschaftliche Forschungsanwendungen
Ornithine–hydrogen chloride has a wide range of applications in scientific research:
Wirkmechanismus
Ornithine–hydrogen chloride exerts its effects primarily through its role in the urea cycle. It is converted to citrulline by ornithine transcarbamylase, which then participates in the production of arginine and urea . This process helps in the detoxification of ammonia. Additionally, ornithine is metabolized to arginine, which stimulates the release of growth hormone .
Vergleich Mit ähnlichen Verbindungen
Arginine: Another amino acid involved in the urea cycle and a precursor to ornithine.
Citrulline: Formed from ornithine in the urea cycle and can be converted back to arginine.
Putrescine: A polyamine derived from the reduction of ornithine.
Uniqueness: Ornithine is unique due to its central role in the urea cycle and its ability to be converted into various important compounds such as citrulline and arginine. Its involvement in detoxifying ammonia and its applications in enhancing athletic performance and treating liver diseases make it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
22834-83-9 |
|---|---|
Molekularformel |
C5H13ClN2O2 |
Molekulargewicht |
168.62 g/mol |
IUPAC-Name |
2,5-diaminopentanoic acid;hydron;chloride |
InChI |
InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H |
InChI-Schlüssel |
GGTYBZJRPHEQDG-UHFFFAOYSA-N |
SMILES |
C(CC(C(=O)O)N)CN.C(CC(C(=O)O)N)CN.Cl.Cl |
Isomerische SMILES |
C(C[C@H](C(=O)O)N)CN.C(C[C@@H](C(=O)O)N)CN.Cl.Cl |
Kanonische SMILES |
[H+].C(CC(C(=O)O)N)CN.[Cl-] |
Physikalische Beschreibung |
White odorless crystalline powder; [Sigma-Aldrich MSDS] |
Verwandte CAS-Nummern |
1069-31-4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















